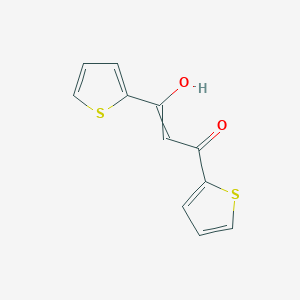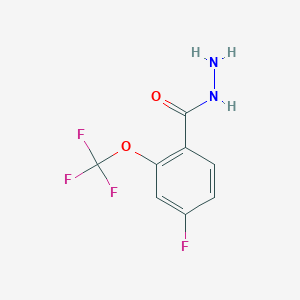
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the benzene ring, along with a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Fluoro-2-trifluoromethoxy-benzoic acid.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts can facilitate the formation of hydrazones.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial agents.
Agrochemicals: The compound can be used in the development of herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-trifluoromethyl-benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Fluoro-4-trifluoromethoxy-benzoic acid: Similar structure with different positioning of the fluorine and trifluoromethoxy groups.
4-Trifluoromethoxy-benzoic acid: Lacks the fluorine atom but contains the trifluoromethoxy group.
Uniqueness
4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and trifluoromethoxy groups can enhance its lipophilicity and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
887596-89-6 |
|---|---|
Molekularformel |
C8H6F4N2O2 |
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
4-fluoro-2-(trifluoromethoxy)benzohydrazide |
InChI |
InChI=1S/C8H6F4N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15) |
InChI-Schlüssel |
FJEOMSZIQHYQON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


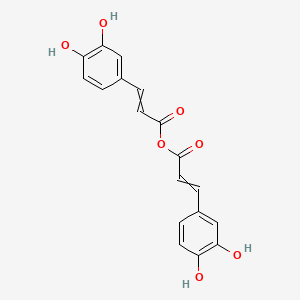
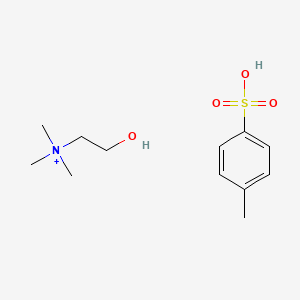
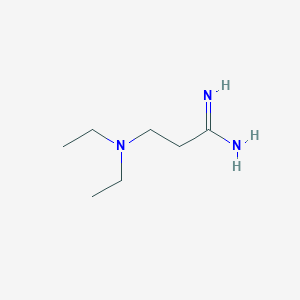
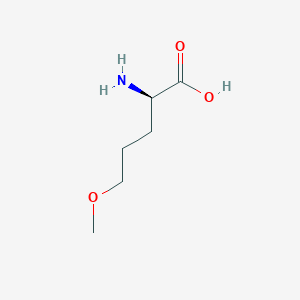

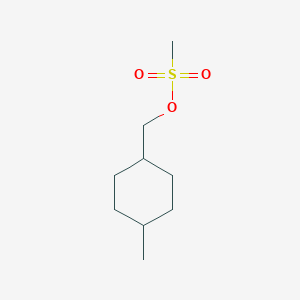

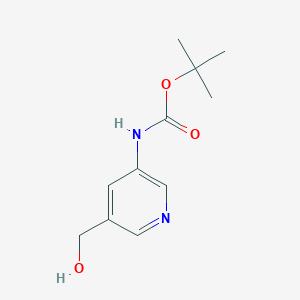
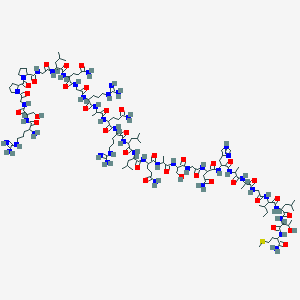
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
